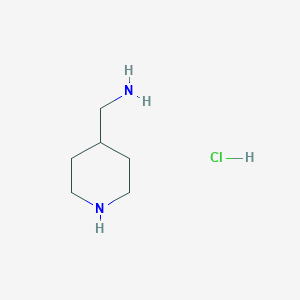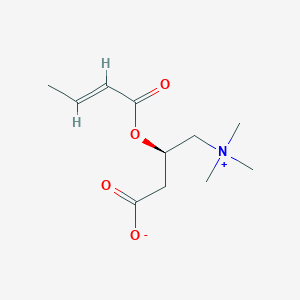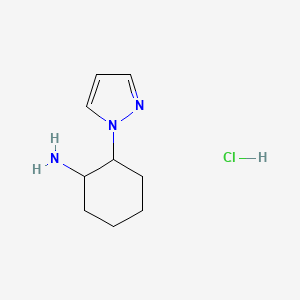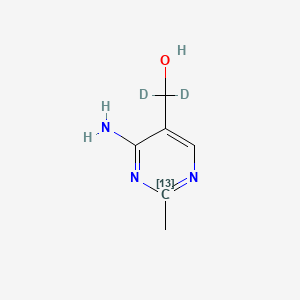
Toxopyrimidine-13C, D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toxopyrimidine-13C, D2 is a labeled derivative of toxopyrimidine, a compound known for its role as an intermediate in the thiamin biosynthetic pathway. . The labeled version, this compound, is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Toxopyrimidine-13C, D2 involves the incorporation of carbon-13 and deuterium isotopes into the toxopyrimidine structure. The process typically starts with the synthesis of the pyrimidine ring, followed by the introduction of the labeled isotopes. Common methods include:
Nucleophilic substitution reactions: These reactions are used to introduce the labeled isotopes into the pyrimidine ring.
Catalytic hydrogenation: This method is employed to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: Used for the controlled synthesis of the compound.
Purification techniques: Such as chromatography, to isolate the labeled compound from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Toxopyrimidine-13C, D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various labeled derivatives of toxopyrimidine, which are used in metabolic studies and other research applications.
Wissenschaftliche Forschungsanwendungen
Toxopyrimidine-13C, D2 is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a tracer in metabolic studies to track the fate of carbon atoms in biochemical pathways.
Biology: Helps in studying enzyme mechanisms and metabolic flux analysis.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and in quality control processes.
Wirkmechanismus
Toxopyrimidine-13C, D2 exerts its effects by participating in the thiamin biosynthetic pathway. It acts as an intermediate, facilitating the conversion of precursor molecules into thiamin. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing insights into metabolic pathways and enzyme functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toxopyrimidine: The non-labeled version of Toxopyrimidine-13C, D2.
2-Methyl-4-amino-5-(hydroxymethyl)pyrimidine: Another intermediate in the thiamin biosynthetic pathway.
2-Methyl-5-hydroxymethyl-6-aminopyrimidine: A closely related compound with similar properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides a powerful tool for metabolic studies. The incorporation of carbon-13 and deuterium allows for precise tracking and analysis of metabolic processes, making it invaluable in research applications.
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
(4-amino-2-methyl(213C)pyrimidin-5-yl)-dideuteriomethanol |
InChI |
InChI=1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9)/i3D2,4+1 |
InChI-Schlüssel |
VUTBELPREDJDDH-XWKGKOMJSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CN=[13C](N=C1N)C)O |
Kanonische SMILES |
CC1=NC=C(C(=N1)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)


![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)

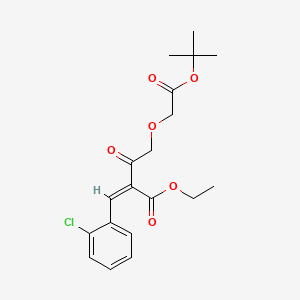

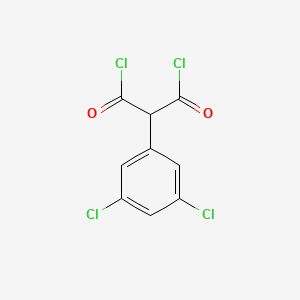
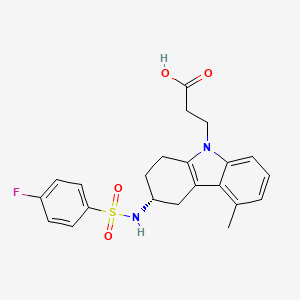
![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
![1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B13849384.png)
